(2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane
CAS No.:
Cat. No.: VC20390789
Molecular Formula: C11H12BrFO
Molecular Weight: 259.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrFO |
|---|---|
| Molecular Weight | 259.11 g/mol |
| IUPAC Name | (2S,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane |
| Standard InChI | InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
| Standard InChI Key | APMWYVLOGKEOHO-ONGXEEELSA-N |
| Isomeric SMILES | C1[C@@H](CO[C@@H]1CBr)C2=CC(=CC=C2)F |
| Canonical SMILES | C1C(COC1CBr)C2=CC(=CC=C2)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered oxolane (tetrahydrofuran) ring substituted at the 2- and 4-positions. The 2-position bears a bromomethyl group (), while the 4-position is occupied by a 3-fluorophenyl ring. The stereochemistry at these positions—(2S,4R)—plays a critical role in dictating its interactions in chiral environments, such as enzyme active sites or asymmetric catalysis.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.11 g/mol |
| CAS Number | Not publicly disclosed |
| Chiral Centers | 2 (2S,4R) |
| Key Functional Groups | Bromomethyl, 3-fluorophenyl |
Synthetic Routes and Methodologies
Stereoselective Synthesis
The synthesis of (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane requires precise control over stereochemistry to achieve the desired (2S,4R) configuration. Reported methods emphasize:
-
Chiral Auxiliaries: Use of enantiomerically pure starting materials or catalysts to induce asymmetry.
-
Ring-Closing Reactions: Cyclization of diols or dihalides under controlled conditions to form the oxolane ring.
-
Post-Functionalization: Introduction of the bromomethyl group via bromination of a hydroxymethyl intermediate.
For example, a two-step approach involves:
-
Formation of the Oxolane Core: Cyclization of a diol precursor in the presence of a Lewis acid catalyst.
-
Bromination: Treatment with or (N-bromosuccinimide) to install the bromomethyl group.
Optimization Challenges
Key challenges include maintaining stereochemical integrity during bromination and minimizing racemization. Solvent choice (e.g., dichloromethane vs. tetrahydrofuran) and temperature control (0–5°C) are critical for high enantiomeric excess (ee > 95%).
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group serves as a versatile handle for nucleophilic substitution (S2) reactions. Common transformations include:
-
Alkylation: Reaction with amines or alkoxides to yield secondary amines or ethers.
-
Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids to form biaryl structures.
Table 2: Representative Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| S2 with NH | Ammonia in EtOH | (2S,4R)-2-(Aminomethyl)-4-(3-fluorophenyl)oxolane |
| Suzuki Coupling | Pd(PPh), ArB(OH) | Biaryl derivatives |
Ring-Opening Reactions
Under basic conditions, the oxolane ring can undergo ring-opening to form diols or diketones, though this is less common due to the stability of the five-membered ring.
Comparative Analysis with Structural Analogs
Halogen-Substituted Oxolanes
-
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran: This SGLT-2 inhibitor intermediate shares a brominated aromatic system but differs in ring substitution pattern . Its synthesis employs AlCl-mediated silane reduction, a method potentially adaptable to the target compound .
-
2-(4-(Bromomethyl)-3-fluorophenyl) Derivatives: These compounds lack the oxolane ring but highlight the reactivity of bromomethyl groups in cross-coupling reactions .
Table 3: Structural and Functional Comparisons
| Compound | Key Features | Applications |
|---|---|---|
| (2S,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane | Chiral oxolane, S2 reactivity | Drug intermediate, catalysis |
| Triazaspiro[4.5]decan derivatives | Spirocyclic framework, D2 antagonism | Neurological therapeutics |
| Empagliflozin intermediates | Benzyl-bromochlorophenyl groups | SGLT-2 inhibition |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s chiral purity and reactivity make it a candidate for synthesizing active pharmaceutical ingredients (APIs). For example, analogous structures are pivotal in developing empagliflozin, a diabetes medication .
Asymmetric Catalysis
As a chiral building block, it could facilitate the synthesis of enantiomerically pure compounds in agrochemicals or fragrances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume